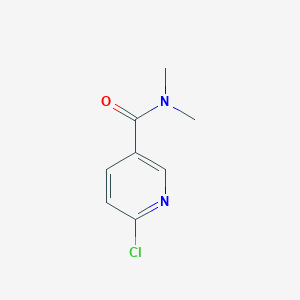

6-Chloro-N,N-dimethylnicotinamide

Description

6-Chloro-N,N-dimethylnicotinamide (CAS 54864-83-4) is a nicotinamide derivative with the molecular formula C₈H₉ClN₂O. It appears as a white crystalline powder and is primarily utilized in pharmaceutical synthesis, skincare products, and medical research . Key characteristics include:

- Purity: ≥97% with impurities ≤0.02%.

- Storage: Requires refrigeration at 2–8°C to maintain stability.

- Applications: Intermediate in drug synthesis (e.g., agrochemicals, antivirals) and specialty chemical production.

- Synthesis: Produced via reactions such as acylation, halogenation, or condensation, supported by advanced QA/QC systems .

Properties

IUPAC Name |

6-chloro-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBBXCPGAFTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494338 | |

| Record name | 6-Chloro-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54864-83-4 | |

| Record name | 6-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54864-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N,N-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-N,N-dimethylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethylnicotinamide typically involves the chlorination of N,N-dimethylnicotinamide. One common method is the reaction of N,N-dimethylnicotinamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a low temperature to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-N,N-dimethylnicotinamide may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH).

Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

Substitution: Formation of N,N-dimethylnicotinamide derivatives with different substituents at the 6-position.

Oxidation: Formation of N-oxides of 6-Chloro-N,N-dimethylnicotinamide.

Reduction: Formation of 6-chloro-N,N-dimethylamine derivatives.

Scientific Research Applications

6-Chloro-N,N-dimethylnicotinamide is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In studies related to enzyme inhibition and as a probe for understanding biological pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylamino group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key analogs of 6-Chloro-N,N-dimethylnicotinamide, highlighting structural and functional differences:

Key Differences and Implications

Substituent Effects

- N,N-Dimethyl vs. N,N-Diisopropyl: The dimethyl group in 6-Chloro-N,N-dimethylnicotinamide provides moderate lipophilicity, facilitating membrane permeability in drug delivery.

- N-Cyclopentyl vs. N-Hydroxyl : The cyclopentyl group (CAS 585544-26-9) introduces steric bulk, which may enhance binding affinity to hydrophobic enzyme pockets. Conversely, the hydroxyl group in 6-Chloro-N-hydroxynicotinamide increases polarity, making it suitable for hydrophilic interactions .

Positional Isomerism

- Chlorine at Position 6 vs. 2 : The target compound’s chlorine at position 6 optimizes electronic effects on the pyridine ring, influencing reactivity in substitution reactions. The positional isomer (CAS 52943-21-2) with chlorine at position 2 exhibits distinct electronic properties, altering its metabolic stability and interaction with biological targets .

Market Availability

- 6-Chloro-N,N-dimethylnicotinamide is widely available through suppliers like ENAO Chemical and ChemBridge Corporation, with flexible packaging and global distribution .

- Analogs such as 6-Chloro-N,5-dimethylpyridin-3-amine (CAS 1104455-32-4) are discontinued, suggesting challenges in synthesis or commercial demand .

Biological Activity

6-Chloro-N,N-dimethylnicotinamide (CDMN) is a halogenated derivative of nicotinamide, characterized by its potential biological activities, particularly in pharmacological applications. This compound has garnered interest due to its structural features, which suggest interactions with various biological targets, including enzymes and receptors involved in metabolic processes.

- Molecular Formula : C₈H₉ClN₂O

- Molecular Weight : 184.62 g/mol

- CAS Number : 54864-83-4

The presence of a chloro group at the 6-position of the nicotinamide ring and two dimethyl groups attached to the nitrogen atom enhances its reactivity and potential biological interactions .

Research indicates that CDMN may function as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2C19, which are crucial in drug metabolism. Such inhibition can significantly alter the pharmacokinetics of co-administered drugs, thereby influencing therapeutic outcomes. Additionally, CDMN's structural similarity to nicotinamide suggests potential roles in modulating nicotinic receptors or influencing pathways associated with nicotinamide adenine dinucleotide (NAD+).

Enzyme Inhibition

CDMN has been shown to selectively inhibit certain enzymes, demonstrating promise for developing new therapeutic agents. The compound's interaction with enzyme active sites can lead to altered reaction kinetics, which is critical for understanding its pharmacological potential.

Anti-inflammatory Properties

Preliminary studies suggest that CDMN exhibits anti-inflammatory effects, potentially through modulation of cellular signaling pathways. This activity may be beneficial in treating conditions characterized by excessive inflammation .

Study 1: Cytochrome P450 Inhibition

A study evaluated the effects of CDMN on CYP1A2 and CYP2C19 activity using liver microsomes from human donors. Results indicated a significant reduction in enzyme activity upon treatment with CDMN, suggesting its potential as a drug interaction risk factor.

Study 2: Anti-inflammatory Effects

In an animal model of induced inflammation, administration of CDMN resulted in reduced inflammatory markers compared to control groups. This finding supports further investigation into its therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.